molecular formula C23H25NO3 B11093978 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one

3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one

Cat. No.: B11093978
M. Wt: 363.4 g/mol
InChI Key: XGGLDXWCGMCHCP-WBPFXJLNSA-N
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Description

3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one: is an organic compound with a complex structure that includes a cyclohexene ring, a methoxyphenyl group, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the phenylacetyl group: This can be done through an acylation reaction using a suitable acylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials, including polymers and coatings. Its unique properties can impart specific characteristics to these materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism by which 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one
  • 3-[(3-Methoxyphenyl)amino]-5,5-dimethyl-2-(2-benzoyl)cyclohex-2-en-1-one

Uniqueness: The unique combination of the methoxyphenyl group, the phenylacetyl group, and the cyclohexene ring in 3-[(3-methoxyphenyl)amino]-5,5-dimethyl-2-(2-phenylacetyl)cyclohex-2-en-1-one gives it distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

(2E)-2-(1-hydroxy-2-phenylethylidene)-3-(3-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C23H25NO3/c1-23(2)14-19(24-17-10-7-11-18(13-17)27-3)22(21(26)15-23)20(25)12-16-8-5-4-6-9-16/h4-11,13,25H,12,14-15H2,1-3H3/b22-20+,24-19?

InChI Key

XGGLDXWCGMCHCP-WBPFXJLNSA-N

Isomeric SMILES

CC1(CC(=NC2=CC(=CC=C2)OC)/C(=C(/CC3=CC=CC=C3)\O)/C(=O)C1)C

Canonical SMILES

CC1(CC(=NC2=CC(=CC=C2)OC)C(=C(CC3=CC=CC=C3)O)C(=O)C1)C

Origin of Product

United States

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